molecular formula C18H22ClN5O2 B2931428 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea CAS No. 1448027-48-2

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Cat. No. B2931428
CAS RN: 1448027-48-2
M. Wt: 375.86
InChI Key: DNLKEEBJUKFGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as CDK inhibitor 8 or CDKI-8 and is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.

Mechanism of Action

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea exerts its effects by selectively inhibiting CDK2 and CDK9. CDK2 is a key regulator of the cell cycle, and its inhibition by CDKI-8 results in cell cycle arrest and apoptosis in cancer cells. CDK9, on the other hand, is involved in the regulation of transcription and its inhibition by CDKI-8 results in the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CDKI-8 are primarily related to its inhibition of CDK2 and CDK9. In cancer cells, CDKI-8 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cytokines, such as TNF-α and IL-6, are downregulated by CDKI-8, resulting in its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDKI-8 in lab experiments is its high potency and selectivity for CDK2 and CDK9. This makes it an ideal tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using CDKI-8 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on CDKI-8. One potential application is in the field of cancer therapy, where CDKI-8 could be used as a potential anticancer agent. Further studies are needed to investigate the efficacy and safety of CDKI-8 in preclinical and clinical settings. Another potential application is in the field of inflammation, where CDKI-8 could be used as a potential treatment for inflammatory diseases. Further studies are needed to investigate the mechanism of action and potential side effects of CDKI-8 in these settings.

Synthesis Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea involves several steps. The first step involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4,6-dimethyl-2-morpholinopyrimidine in the presence of a suitable solvent. This is followed by the addition of a suitable amine, such as diethylamine or morpholine, to the reaction mixture, which results in the formation of the desired compound.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it selectively inhibits CDK2 and CDK9, which are key regulators of the cell cycle. In pharmacology, CDKI-8 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In biochemistry, this compound has been used as a tool to study the role of CDK2 and CDK9 in various cellular processes.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-11-4-5-14(10-15(11)19)22-18(25)23-16-12(2)20-17(21-13(16)3)24-6-8-26-9-7-24/h4-5,10H,6-9H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLKEEBJUKFGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.